molecular formula C9H10ClN3O4 B8686431 2-Chloro-4,6-bis[(oxiran-2-yl)methoxy]-1,3,5-triazine CAS No. 126972-11-0

2-Chloro-4,6-bis[(oxiran-2-yl)methoxy]-1,3,5-triazine

Cat. No.: B8686431
CAS No.: 126972-11-0
M. Wt: 259.64 g/mol
InChI Key: RVUCGKRCIVYJOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4,6-bis[(oxiran-2-yl)methoxy]-1,3,5-triazine is a useful research compound. Its molecular formula is C9H10ClN3O4 and its molecular weight is 259.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

126972-11-0

Molecular Formula

C9H10ClN3O4

Molecular Weight

259.64 g/mol

IUPAC Name

2-chloro-4,6-bis(oxiran-2-ylmethoxy)-1,3,5-triazine

InChI

InChI=1S/C9H10ClN3O4/c10-7-11-8(16-3-5-1-14-5)13-9(12-7)17-4-6-2-15-6/h5-6H,1-4H2

InChI Key

RVUCGKRCIVYJOC-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)COC2=NC(=NC(=N2)Cl)OCC3CO3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mechanically stirred solution of 220.8 g (1.2 mol) cyanuric chloride in 1500 ml chloroform, cooled to 0°-10° C., was added 266.4 g (3.6 mol) 2,3-epoxy-1-propanol in one portion. Aqueous sodium hydroxide (50% solution; 192 g) was added to the mixture dropwise with stirring over about 3 hr maintaining the reaction temperature below 10° C. and preferably around 0°-5° C. The reaction mixture was allowed to warm slowly to room temperature. The chloroform layer was washed with distilled water until neutral and dried over magnesium sulfate. The reaction product was found by nuclear magnetic resonance to be 2-chloro-4,6-diglycidoxy-1,3,5-triazine. Analysis showed about 95% (by weight) chlorodiglycidoxytriazine. The reaction mixture also was found to contain small amounts of triglycidoxytriazine and dichloro monoglycidoxytriazine.
Quantity
220.8 g
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
solvent
Reaction Step One
Quantity
266.4 g
Type
reactant
Reaction Step Two
Quantity
192 g
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.